(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
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Overview
Description
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol It is characterized by the presence of a dioxane ring substituted with a methyl group and a methanesulfonamide group
Preparation Methods
The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide typically involves the reaction of 2-methyl-1,4-dioxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide can be compared with other similar compounds such as:
(2-Methyl-1,4-dioxan-2-yl)methanesulfonic acid: This compound has a similar structure but contains a sulfonic acid group instead of a sulfonamide group.
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride: This compound is a sulfonyl chloride derivative and is used as a reagent in organic synthesis.
This compound derivatives: Various derivatives of this compound can be synthesized by modifying the sulfonamide group, leading to new compounds with different properties and applications.
Properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQOLOCPLSOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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